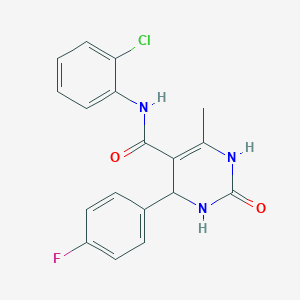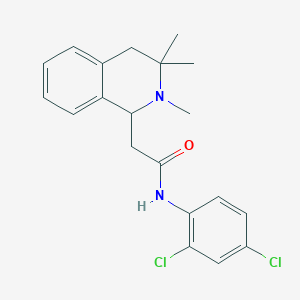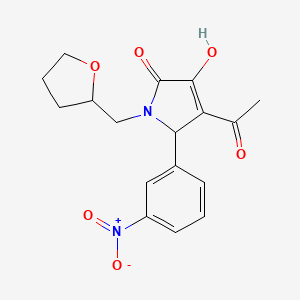![molecular formula C20H24N6O B5021776 N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5021776.png)
N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds like “N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide” often involves multi-step chemical reactions that aim to build the complex structure piece by piece. Techniques such as palladium-catalyzed direct C–H arylation are common for constructing multiply arylated heteroarenes, offering routes to synthesize bioactive derivatives efficiently (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of heteroatoms (N, O) in the rings, influencing their electronic and spatial configuration. The structure-activity relationship (SAR) studies highlight how modifications in the structure, such as substitutions on the rings, can significantly impact their biological activities (Cherukupalli et al., 2017).
Chemical Reactions and Properties
Compounds with pyrazole and pyridazine moieties engage in various chemical reactions, including nucleophilic substitution and addition reactions, influenced by the presence of functional groups. These reactions are crucial for further chemical modifications and derivatization, expanding their application scope (Domańska et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are determined by the molecular structure. These properties are essential for understanding the compound's behavior in different solvents and conditions, affecting its application in drug formulation and material science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the heterocyclic structure. Studies on compounds with pyrazolo and pyridazine rings demonstrate a range of biological activities, from antimicrobial to anticancer effects, attributed to their ability to interact with various enzymes and receptors (Shaaban et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential biological activities. This could involve in vitro and in vivo studies, as well as potentially the development of derivatives with improved properties .
Propriétés
IUPAC Name |
N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-5-6-20(27)22-17-9-7-16(8-10-17)21-18-11-12-19(24-23-18)26-15(4)13(2)14(3)25-26/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXICXIKGWOIFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C(=C(C(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5021693.png)

![2-{[4-(4-ethylphenoxy)butyl]amino}ethanol](/img/structure/B5021705.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5021711.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[1-(4-methylphenyl)-1H-pyrazol-4-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5021720.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5021725.png)
![1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine oxalate](/img/structure/B5021740.png)
![1-[2-(2-bromoethoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5021750.png)

![N-cyclopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5021761.png)

![6-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5021781.png)
